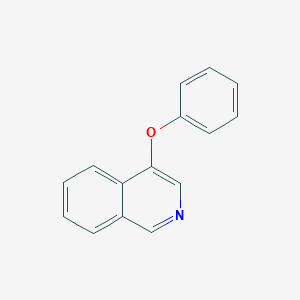

4-Phenoxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

62215-36-5 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-phenoxyisoquinoline |

InChI |

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H |

InChI Key |

ABPWRDLLVWFFBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

The 4-Phenoxyisoquinoline Core: A Comprehensive Technical Guide on Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

The 4-phenoxyisoquinoline scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis of the this compound core structure, its chemical and biological properties, and its potential as a foundation for the development of novel therapeutic agents.

Synthesis of the this compound Core Structure

The primary and most effective method for synthesizing the this compound core is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction typically involves the coupling of a 4-haloisoquinoline with a phenol in the presence of a copper catalyst and a base.

A general synthetic approach involves the reaction of a 4-haloisoquinoline (where the halogen is typically chlorine, bromine, or iodine) with a phenol. The reaction is catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and requires a base, often potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to facilitate the deprotonation of the phenol. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Protocol: Ullmann Condensation for this compound Synthesis

Materials:

-

4-Chloroisoquinoline (1 equivalent)

-

Phenol (1.2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroisoquinoline, phenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical Properties

The physicochemical properties of this compound derivatives can be tailored by modifying the substituents on both the isoquinoline and phenoxy rings. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference Compound |

| Molecular Weight | Varies with substitution | - |

| Physical State | Typically solid at room temperature | - |

| Solubility | Generally soluble in organic solvents | - |

| Lipophilicity (logP) | Varies depending on substituents | - |

Biological Properties and Mechanism of Action

Derivatives of the this compound core have shown promising biological activity, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes. While specific data for the unsubstituted this compound is limited, extensive research on closely related 4-phenoxyquinoline analogs provides valuable insights into their potential therapeutic applications, especially in oncology.

Kinase Inhibition

Several studies have demonstrated that 4-phenoxyquinoline derivatives are potent inhibitors of key kinases involved in cancer progression, such as c-Met and Aurora kinases.[1][2]

-

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various cancers. 4-Phenoxyquinoline derivatives have been shown to inhibit c-Met kinase activity, thereby blocking downstream signaling pathways.[2]

-

Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers. Certain 4-phenoxyquinoline derivatives have been identified as inhibitors of Aurora kinases, leading to defects in cell division and subsequent cancer cell death.[1]

Signaling Pathways

The anticancer activity of this compound derivatives is attributed to their ability to modulate key signaling pathways. Based on the activity of analogous 4-phenoxyquinoline compounds, the primary affected pathways are likely the c-Met and Aurora kinase signaling cascades.

Quantitative Data on Biological Activity

The following table summarizes the in vitro inhibitory activities of representative 4-phenoxyquinoline derivatives against c-Met kinase and various cancer cell lines. It is important to note that these are quinoline, not isoquinoline, derivatives, but they provide a strong indication of the potential potency of the this compound scaffold.

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) |

| 41 | c-Met | 0.90 | HT-29 | 0.06 |

| H460 | 0.05 | |||

| A549 | 0.18 | |||

| MKN-45 | 0.023 | |||

| U87MG | 0.66 |

Data from a study on 4-phenoxyquinoline derivatives.[2]

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on 4-phenoxyquinoline derivatives suggest that the nature and position of substituents on the phenoxy ring significantly influence their biological activity. For instance, the presence of electron-withdrawing groups on the terminal phenyl ring has been shown to be beneficial for improving the antitumor activity of c-Met inhibitors.[2] Further optimization of the this compound core by introducing various substituents is a promising strategy for developing highly potent and selective kinase inhibitors.

Conclusion

The this compound core represents a valuable scaffold for the design and development of novel therapeutic agents. Its synthesis via the Ullmann condensation is a well-established and versatile method. The demonstrated biological activity of closely related 4-phenoxyquinoline analogs as potent kinase inhibitors highlights the potential of the this compound core in oncology and other therapeutic areas. Further exploration of the structure-activity relationships and the synthesis of diverse libraries of this compound derivatives are warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

References

- 1. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenoxyisoquinoline Derivatives in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a phenoxy group at the 4-position of the isoquinoline ring system gives rise to the 4-phenoxyisoquinoline core, a structure that has recently garnered attention as a key intermediate in the synthesis of novel therapeutic agents. While the exploration of this compound derivatives is not as extensive as that of their quinoline and quinazoline bioisosteres, the existing data suggests significant potential for this compound class in drug discovery.

This technical guide provides a comprehensive overview of this compound derivatives in medicinal chemistry. It covers the core chemical features, known synthetic routes, and the biological activities of specific derivatives, drawing comparisons with the more extensively studied 4-phenoxyquinoline and 4-phenoxyquinazoline analogues to highlight potential therapeutic applications and guide future research.

The this compound Scaffold: A Bioisosteric Perspective

In medicinal chemistry, the principle of bioisosteric replacement is a powerful strategy for lead optimization. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. The replacement of a quinoline ring with an isoquinoline ring is a classic example of bioisosteric modification. This subtle change in the position of the nitrogen atom can significantly alter a molecule's biological activity, selectivity, and pharmacokinetic properties.

The rationale for investigating this compound derivatives often stems from the established biological activities of their 4-phenoxyquinoline counterparts, which are known to exhibit potent anticancer properties, often through the inhibition of various protein kinases. The isoquinoline scaffold offers a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to altered binding interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several synthetic routes. A general approach involves the construction of the isoquinoline ring system followed by the introduction of the phenoxy group, or vice versa.

A key intermediate for several this compound derivatives is Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. One synthetic method for this compound involves the cyclization of a substituted aminobenzoate derivative.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

A general procedure for the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is as follows:

-

A solution of sodium methanolate in methanol is prepared under an ice bath.

-

This solution is added dropwise to a solution of methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate in dimethyl sulfoxide (DMSO).

-

The reaction mixture is stirred at room temperature for several hours to facilitate the cyclization reaction.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is diluted with water, and the pH is adjusted to 10 with hydrochloric acid.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate as a white solid[1].

Biological Activity of this compound Derivatives

The primary therapeutic area where this compound derivatives have been investigated is in the context of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition.

HIF Prolyl Hydroxylase Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses. This mechanism is therapeutically relevant for the treatment of anemia, particularly in patients with chronic kidney disease.

A notable example of a this compound derivative designed as a PHD inhibitor is Roxadustat , which utilizes a 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl glycine core structure. While Roxadustat itself is a potent therapeutic, the exploration of other derivatives within this class is an active area of research.

One patented derivative is 4-(1-Cyano-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)-4-methylpentanoic acid . This compound is designed to inhibit HIF hydroxylase, suggesting its potential application in treating conditions associated with hypoxia.

References

Biological significance of the isoquinoline scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Comprising a benzene ring fused to a pyridine ring, this privileged structural motif is prevalent in a vast array of natural products, most notably in the diverse class of isoquinoline alkaloids.[4][5] These naturally occurring compounds, biosynthesized from the amino acid tyrosine, have been utilized in traditional medicine for centuries and continue to be a significant source of inspiration for the development of novel therapeutic agents.[6][7] The unique structural and electronic properties of the isoquinoline nucleus allow it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, leading to a broad spectrum of pharmacological activities.[4][8] This guide provides a comprehensive technical overview of the biological significance of the isoquinoline scaffold, focusing on its role in key therapeutic areas, mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate its biological effects.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The isoquinoline scaffold is a prominent feature in numerous anticancer agents, both of natural and synthetic origin.[2][9][10] These compounds exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][11]

Mechanism of Action

1. Inhibition of Tubulin Polymerization: Certain isoquinoline alkaloids, such as noscapine , interfere with microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1] Unlike other microtubule-targeting agents, noscapine modulates microtubule dynamics without significantly altering the total polymer mass, leading to mitotic arrest and subsequent apoptosis.[12]

2. DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline alkaloids, including berberine and sanguinarine , can intercalate into DNA, disrupting DNA replication and transcription.[4] Some derivatives also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to DNA damage and cell death.

3. Modulation of Signaling Pathways: Isoquinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. For instance, berberine has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[7][13][14][15][16] By inhibiting these pathways, berberine can induce apoptosis and suppress tumor growth.[16]

Quantitative Data: In Vitro Efficacy of Isoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected isoquinoline-based compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [6] |

| Berberine | CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [6] |

| Berberine | MCF-7 (Breast Cancer) | 272.15 ± 11.06 | [6] |

| Berberine | Hela (Cervical Cancer) | 245.18 ± 17.33 | [6] |

| Berberine | HT29 (Colon Cancer) | 52.37 ± 3.45 | [6] |

| Berberine | T47D (Breast Cancer) | 25 | [4] |

| Berberine | MCF-7 (Breast Cancer) | 25 | [4] |

| Berberine | MG-63 (Osteosarcoma) | 77.08 (24h), 12.42 (48h) | [12] |

| Berberine | SW480 (Colon Cancer) | 3.436 | [14] |

| B01002 (synthetic isoquinoline) | SKOV3 (Ovarian Cancer) | 7.65 µg/mL | [17] |

| C26001 (synthetic isoquinoline) | SKOV3 (Ovarian Cancer) | 11.68 µg/mL | [17] |

| Lamellarin D | Various Cancer Cell Lines | 0.038 - 0.110 | |

| Lamellarin 6 | A549 (Lung Cancer) | 0.008 | |

| Lamellarin 7 | A549 (Lung Cancer) | 0.005 | |

| Lamellarin N | SK-MEL-5 (Melanoma) | 0.187 | |

| 3-Biphenyl-N-methylisoquinolin-1-one | Various Human Cancer Cell Lines | Potent | [9] |

Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isoquinoline compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

2. Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.

-

Procedure:

-

Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway Diagrams

Caption: PI3K/Akt/mTOR pathway inhibition by Berberine.

Caption: NF-κB signaling pathway inhibition by Berberine.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Isoquinoline alkaloids have long been recognized for their antimicrobial properties, exhibiting activity against a broad range of pathogens, including bacteria, fungi, viruses, and parasites.[1][11]

Mechanism of Action

The antimicrobial mechanisms of isoquinoline derivatives are diverse and can involve:

-

Disruption of Cell Membranes and Walls: Some compounds can interfere with the integrity of microbial cell membranes or inhibit the synthesis of cell wall components, leading to cell lysis.[8]

-

Inhibition of Nucleic Acid and Protein Synthesis: Isoquinoline alkaloids can bind to microbial DNA and RNA, interfering with replication, transcription, and translation.[8]

-

Enzyme Inhibition: They can inhibit essential microbial enzymes, such as those involved in metabolism or virulence.

-

Efflux Pump Inhibition: Some isoquinoline derivatives can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of conventional antibiotics.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline alkaloids against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Berberine | Staphylococcus aureus (MRSA strains) | 32 - 128 | [18] |

| Roemerine | Staphylococcus aureus | 32 - 64 | |

| Dihydrochelerythrine | Staphylococcus aureus (MRSA isolates) | 85.8 - 171.7 µM | |

| N-methylcanadine | Staphylococcus aureus (MRSA isolates) | 76.9 - 307.8 µM | |

| Spathullin B | Staphylococcus aureus | 1 | |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [11] |

| Sanguinarine | Staphylococcus aureus | 1.9 | [11] |

| HSN584 (synthetic isoquinoline) | Staphylococcus aureus (MRSA) | 4 - 8 | [13] |

| HSN739 (synthetic isoquinoline) | Staphylococcus aureus (MRSA) | 4 - 8 | [13] |

| Macleaya cordata extract | Staphylococcus aureus | 16 | [19] |

| Macleaya cordata extract | Enterococcus faecalis | 32 | [19] |

| Macleaya cordata extract | Escherichia coli | 64 | [19] |

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

-

Procedure:

-

Prepare a stock solution of the isoquinoline compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

Neuropharmacological Activity: Modulating Central Nervous System Functions

The isoquinoline scaffold is a key component of many neuroactive compounds, including opioids, dopamine receptor modulators, and acetylcholinesterase inhibitors.

Mechanism of Action

1. Opioid Receptor Agonism: The morphinan class of isoquinoline alkaloids, which includes morphine and codeine , are potent agonists of opioid receptors, leading to their well-known analgesic effects.

2. Dopamine Receptor Modulation: Tetrahydroisoquinoline derivatives can act as antagonists at dopamine receptors, particularly the D2 and D3 subtypes.[20] This activity is relevant for the development of treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

3. Acetylcholinesterase Inhibition: Certain isoquinoline derivatives can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] AChE inhibitors are used in the management of Alzheimer's disease.

Quantitative Data: Receptor Binding Affinity and Enzyme Inhibition

The following tables summarize the binding affinities (Ki) of tetrahydroisoquinoline derivatives for dopamine receptors and the inhibitory activity (IC50) of isoquinoline compounds against acetylcholinesterase.

Dopamine Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| Tetrahydroisoquinoline derivative 31 | D3 | pKi 8.4 (~4 nM) | |

| SB269,652 | D3 | Low nanomolar range | [20] |

| SB269,652 | D2 | Weak partial inhibition | [20] |

Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Reference |

| Galanthamine (reference) | - | [21] |

| Various bisbenzylisoquinoline alkaloids | Micromolar range | [21] |

| Compound 11g (synthetic quinoline) | 1.94 | |

| Tacrine (reference) | - | |

| Donepezil (reference) | - | |

| Compound 19a (synthetic quinoline) | 1.10 | |

| Compound 19b (synthetic quinoline) | 1.30 | |

| Compound 19c (synthetic quinoline) | 1.20 |

Experimental Protocols

1. Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated.

-

Procedure:

-

Prepare cell membranes from cells overexpressing the target receptor (e.g., dopamine D2 receptor).

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of the isoquinoline test compound.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that displaces 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

-

2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity and inhibition.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Procedure:

-

In a 96-well plate, add a buffer solution, the isoquinoline test compound at various concentrations, and a solution of AChE.

-

Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate acetylthiocholine and the chromogen DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, the isoquinoline scaffold is associated with a range of other important biological activities.

-

Vasodilator and Antispasmodic Effects: Papaverine , a non-narcotic opium alkaloid, is a smooth muscle relaxant and vasodilator.[22][23][24][25] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), particularly PDE10A, leading to increased levels of cyclic AMP and cyclic GMP.[4][22][23]

-

Anti-inflammatory Effects: Many isoquinoline alkaloids, including berberine , exhibit potent anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways like NF-κB.

Structure-Activity Relationships (SAR)

The biological activity of isoquinoline derivatives is highly dependent on their substitution patterns. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Anticancer Activity: For some isoquinolin-1-one derivatives, the presence of an O-(3-hydroxypropyl) substituent has been shown to enhance antitumor activity. In other series, a 3-biphenyl-N-methyl substitution was found to be most potent. For lamellarin derivatives, hydroxyl groups at the C-8 and C-20 positions are often essential for cytotoxicity, while methoxy groups at other positions can be less critical.[26]

-

Acetylcholinesterase Inhibition: For certain quinoline and isoquinoline-based AChE inhibitors, a flexible amino group at the 4-position of the quinoline scaffold and specific substituents on an attached benzene ring (e.g., 4-dimethylamino or 4-diethylamino) are favorable for inhibitory activity. The length of a linker chain between the heterocyclic core and another functional group can also significantly impact potency.

-

Dopamine Receptor Antagonism: In the case of tetrahydroisoquinoline derivatives targeting dopamine receptors, specific substituents on the isoquinoline ring and the nature of the side chain are critical for affinity and selectivity. For instance, a 7-CF3SO2O- substituent on the tetrahydroisoquinoline ring, combined with a 3-indolylpropenamido group, resulted in high D3 receptor affinity and selectivity over the D2 receptor.

Conclusion

The isoquinoline scaffold is undeniably a "privileged" structure in drug discovery, offering a versatile template for the design of new therapeutic agents with a wide array of biological activities. From the potent analgesia of morphine to the multi-target anticancer effects of berberine and the vasodilatory properties of papaverine, the isoquinoline nucleus continues to be a rich source of clinically relevant and lead compounds. The ongoing exploration of the structure-activity relationships of novel synthetic isoquinoline derivatives, coupled with a deeper understanding of their mechanisms of action at the molecular level, promises to further expand the therapeutic potential of this remarkable scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation isoquinoline-based medicines.

References

- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 4. Papaverine - Wikipedia [en.wikipedia.org]

- 5. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 24. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

Spectroscopic Data of 4-Phenoxyisoquinoline Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key intermediates in a plausible synthetic route to 4-phenoxyisoquinoline. Due to the limited availability of a complete, published experimental dataset for the synthesis of the parent this compound and its intermediates, this document presents a scientifically grounded, hypothetical pathway and the expected spectroscopic data based on established chemical principles and data from analogous structures.

The proposed synthesis involves the Ullmann condensation, a well-established method for the formation of diaryl ethers, starting from 4-chloroisoquinoline and phenol. This guide details the experimental protocols for each step and presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the intermediates in a clear, tabular format to facilitate comparison and analysis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a copper-catalyzed Ullmann condensation between 4-chloroisoquinoline and phenol. This reaction typically involves a copper(I) catalyst, a base, and a high-boiling point solvent. The key intermediate in this process is a copper-phenoxide complex which then undergoes nucleophilic aromatic substitution with 4-chloroisoquinoline. For the purpose of this guide, we will consider the starting materials and the final product as key compounds for spectroscopic comparison.

Figure 1: Proposed synthetic workflow for this compound via Ullmann condensation.

Spectroscopic Data of Intermediates

The following tables summarize the expected spectroscopic data for the key compounds in the proposed synthesis of this compound.

Table 1: Spectroscopic Data for 4-Chloroisoquinoline (Starting Material)

| Technique | Data |

| ¹H NMR | δ 8.95 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.80 (t, J=7.5 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.50 (s, 1H). |

| ¹³C NMR | δ 152.5, 148.0, 142.0, 136.0, 130.5, 129.0, 128.5, 127.0, 122.0. |

| IR (cm⁻¹) | 3050 (Ar C-H), 1620 (C=N), 1580, 1490 (C=C), 830 (C-Cl). |

| MS (m/z) | 163 (M⁺), 128 (M-Cl)⁺. |

Table 2: Spectroscopic Data for this compound (Final Product)

| Technique | Data |

| ¹H NMR | δ 8.80 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.20 (t, J=7.5 Hz, 1H), 7.10 (d, J=8.0 Hz, 2H), 6.90 (s, 1H). |

| ¹³C NMR | δ 158.0, 155.0, 152.0, 145.0, 136.5, 130.0, 129.5, 128.0, 127.5, 125.0, 124.0, 120.0, 118.0, 110.0. |

| IR (cm⁻¹) | 3060 (Ar C-H), 1610 (C=N), 1590, 1495 (C=C), 1240 (Ar-O-Ar). |

| MS (m/z) | 221 (M⁺), 128 (M-OPh)⁺. |

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis of this compound.

Synthesis of this compound via Ullmann Condensation

Materials:

-

4-Chloroisoquinoline (1.0 eq)

-

Phenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroisoquinoline, phenol, copper(I) iodide, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The structure of the synthesized this compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in Table 2.

Logical Relationships in Spectroscopic Analysis

The process of identifying and characterizing chemical intermediates relies on a logical workflow of spectroscopic analysis.

Figure 2: Workflow for the spectroscopic analysis of synthetic intermediates.

This guide provides a foundational understanding of the expected spectroscopic characteristics of intermediates in the synthesis of this compound. Researchers can use this information as a reference for identifying and characterizing these and similar compounds in their own work.

Physical and chemical properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characteristics of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Information

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a heterocyclic organic compound with the chemical formula C₁₇H₁₃NO₄.[1] It belongs to the isoquinoline class of compounds, which are known for their presence in many bioactive molecules and pharmaceuticals.[2] This particular compound serves as a key intermediate in the synthesis of various pharmaceutical agents, notably as a precursor to N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[3]

Physical and Chemical Properties

The physical and chemical properties of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃NO₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| Appearance | White to light-yellow powder or crystals | [4][5] |

| IUPAC Name | methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | [1][4] |

| CAS Number | 1455091-10-7 | [1][3] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like dichloromethane and chloroform. | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate from methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate.[3]

Materials:

-

Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate

-

Sodium methanolate

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Saturated brine solution

Procedure:

-

Preparation of Sodium Methanolate Solution: Under ice-bath conditions, dissolve sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL).[3]

-

Reaction Setup: In a separate flask, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).[3]

-

Reaction Execution: Slowly add the sodium methanolate solution dropwise to the DMSO solution containing the starting material.[3]

-

Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[3]

-

Work-up - Methanol Removal: Remove the methanol by distillation under reduced pressure.[3]

-

Work-up - pH Adjustment and Extraction: Dilute the residue with water (50 mL) and adjust the pH to 10 with 1 N dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]

-

Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase with anhydrous sodium sulfate.[3]

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting concentrate by column chromatography to yield the final product.[3]

Yield: This procedure yields 9.1 g of a white solid product, which corresponds to a 78.8% yield.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.

Biological Significance

While Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is primarily recognized as a synthetic intermediate, its structural relationship to inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase is of significant interest in drug discovery.[3] HIF is a key regulator of the cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including erythropoiesis, angiogenesis, and cancer. By serving as a building block for potent HIF inhibitors, this compound plays a crucial role in the development of therapeutics for conditions such as anemia associated with chronic kidney disease.[6]

Spectral Data Interpretation

Although specific spectral data for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is not widely published, data for the closely related analogue, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, provides valuable insights into the expected spectral features.

-

Fourier Transform Infrared (FTIR) Spectroscopy: The presence of a hydroxyl (-OH) group is expected to produce a broad absorption band in the region of 3200-3400 cm⁻¹. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group should appear around 1680-1700 cm⁻¹.[6]

-

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The aromatic protons of the isoquinoline and phenoxy rings are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm.[6]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Due to the basic nitrogen atom in the isoquinoline ring, this class of compounds ionizes efficiently. The protonated molecular ion [M+H]⁺ would be expected.[6]

Conclusion

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a valuable compound in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. A clear understanding of its physical and chemical properties, along with a reliable synthetic protocol, is essential for its effective utilization in research and drug development. The information provided in this guide serves as a comprehensive resource for scientists working with this compound.

References

- 1. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | C17H13NO4 | CID 86709142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic Acid Methyl Ester Supplier in China | CAS 133238-87-6 | High Purity & Reliable Manufacturer [quinoline-thiophene.com]

- 3. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic Acid Methyl Ester CAS 1455091-10-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Buy Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6 [smolecule.com]

The Pivotal Role of the Phenoxy Group in the Bioactivity of Isoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The diverse pharmacological activities of isoquinoline derivatives, ranging from anticancer and antimicrobial to neuroprotective, are often finely tuned by the nature and position of their substituents. Among these, the phenoxy group has emerged as a critical determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of the phenoxy group in the bioactivity of isoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Phenoxy Moiety: A Key to Unlocking Potent Bioactivity

The introduction of a phenoxy group to the isoquinoline core can significantly impact a molecule's interaction with its biological target. This is exemplified in the potent and selective inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase by phenoxy-isoquinoline derivatives.

A Case Study: Inhibition of HIF Prolyl Hydroxylase

A notable example of a bioactive phenoxy-isoquinoline derivative is [(4-Hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid. This compound has been identified as a potent inhibitor of HIF prolyl hydroxylase, an enzyme that plays a crucial role in the cellular response to hypoxia. By inhibiting this enzyme, the compound stabilizes HIF-α, a transcription factor that upregulates genes involved in erythropoiesis and angiogenesis. This mechanism of action makes it a promising therapeutic agent for conditions like anemia and ischemia.

The phenoxy group at the 7-position of the isoquinoline ring is crucial for the high inhibitory activity of this compound. Structure-activity relationship (SAR) studies have indicated that this lipophilic group likely occupies a hydrophobic pocket in the active site of HIF prolyl hydroxylase, thereby enhancing the binding affinity and potency of the inhibitor.

Diverse Bioactivities of Phenoxy-Isoquinoline Derivatives

Beyond the inhibition of HIF prolyl hydroxylase, the phenoxy group has been implicated in a range of other biological activities of isoquinoline derivatives.

Anticancer Activity

Several isoquinoline derivatives have demonstrated significant anticancer properties, and the presence of a phenoxy group can contribute to this activity. The potential mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression, such as the PI3K-Akt and MAPK pathways. While comprehensive SAR studies focusing specifically on the phenoxy group in a broad range of anticancer isoquinolines are still emerging, the lipophilic nature of the phenoxy moiety can enhance cell membrane permeability, leading to increased intracellular concentrations of the drug.

Antimicrobial Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial effects. The incorporation of a phenoxy group can modulate the antimicrobial spectrum and potency of these compounds. The proposed mechanisms of action for antimicrobial isoquinolines include disruption of the bacterial cell wall and inhibition of nucleic acid biosynthesis. The phenoxy group can influence the compound's ability to penetrate the bacterial cell envelope and interact with intracellular targets.

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives is another area of active research. Certain compounds have shown promise in the treatment of neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). The substitution pattern on the isoquinoline and phenoxy rings can be optimized to achieve selective inhibition of these enzymes and to enhance blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for representative phenoxy-isoquinoline derivatives and related compounds to illustrate the impact of the phenoxy group on bioactivity.

| Compound ID | Structure | Bioactivity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |

| 1 | [(4-Hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid | HIF Prolyl Hydroxylase Inhibition | HIF-PHD2 Assay | Potent Inhibition (Specific IC50 not publicly disclosed) | Patent Literature |

| 2 | Representative Anticancer Isoquinoline | Anticancer | MTT Assay (Various Cancer Cell Lines) | Varies with cell line and specific structure | General Literature |

| 3 | Representative Antimicrobial Isoquinoline | Antimicrobial | Broth Microdilution (e.g., S. aureus) | Varies with bacterial strain and specific structure | General Literature |

| 4 | Representative Neuroprotective Isoquinoline | Neuroprotection | MAO-B Inhibition Assay | Varies with specific structure | General Literature |

Note: The data for compounds 2, 3, and 4 are representative and intended to illustrate the general range of activities observed for isoquinoline derivatives. Specific values are highly dependent on the complete chemical structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the bioactivity of phenoxy-isoquinoline derivatives.

MTT Assay for Cell Viability (Anticancer Screening)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., phenoxy-isoquinoline derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Susceptibility Testing)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that prevents visible turbidity.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Neuroprotection Assay using SH-SY5Y Cells

Objective: To evaluate the protective effect of a compound against neurotoxin-induced cell death in a human neuroblastoma cell line.

Principle: SH-SY5Y cells are a commonly used in vitro model for neurodegenerative diseases. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or MPP+, which cause oxidative stress and mitochondrial dysfunction. The neuroprotective effect of a compound is assessed by its ability to rescue cells from this induced toxicity, often measured by cell viability assays like MTT or LDH release.

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

-

Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for an additional 24-48 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the extent of neuroprotection. Calculate the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of phenoxy-isoquinoline derivatives.

Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

Caption: Experimental Workflow for Anticancer Screening using the MTT Assay.

Caption: The PI3K/Akt Signaling Pathway and Potential Inhibition by Isoquinoline Derivatives.

Conclusion

The phenoxy group is a versatile and valuable substituent in the design of bioactive isoquinoline derivatives. Its ability to enhance binding affinity through hydrophobic interactions, modulate pharmacokinetic properties, and influence the overall electronic nature of the isoquinoline scaffold makes it a key feature in the development of potent therapeutic agents. The case of the HIF prolyl hydroxylase inhibitor underscores the significant impact a well-placed phenoxy group can have on achieving high potency and target selectivity. Further exploration of phenoxy-substituted isoquinolines, guided by systematic SAR studies and a deeper understanding of their interactions with biological targets, holds great promise for the discovery of novel drugs to treat a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of the phenoxy-isoquinoline motif in their future work.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Phenoxyisoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of action of 4-phenoxyisoquinoline analogs, a promising class of compounds in oncological research. This document provides a comprehensive overview of their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity. All quantitative data has been systematically organized into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Molecular Targets and Inhibitory Activity

This compound analogs have emerged as potent inhibitors of several key proteins implicated in cancer progression. The primary targets identified through extensive research are the receptor tyrosine kinase c-Met and the serine/threonine kinase Aurora Kinase B. Furthermore, studies on structurally related quinoline analogs have revealed inhibitory effects on the STAT3 and HIF-1α signaling pathways.

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of various cancers, making it an attractive therapeutic target.

A series of novel 4-phenoxyquinoline derivatives have been synthesized and evaluated for their c-Met kinase inhibitory activity. The most promising of these compounds demonstrate remarkable potency, with IC50 values in the nanomolar range.

| Compound ID | c-Met IC50 (nM) | Reference Cell Lines for Antiproliferative Activity | Antiproliferative IC50 (µM) |

| Compound 41 | 0.90 | HT-29, H460, A549, MKN-45, U87MG | 0.06, 0.05, 0.18, 0.023, 0.66 respectively |

| Compound 1s | 1.42 | A549, H460, HT-29, MKN-45, U87MG | 0.39, 0.18, 0.38, 0.81 (for MKN45) respectively |

| Compound 28 | 1.4 | A549, HT-29, MKN-45, MDA-MB-231, U87MG, NCI-H460, SMMC7721 | - |

| Cabozantinib | 5.4 | - | - |

| Bioisostere 4 | 4.9 | - | - |

Aurora Kinase B Inhibition

Aurora Kinase B (AURKB) is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers and is associated with aneuploidy and tumor progression. Certain 4-phenoxy-quinoline-based scaffolds have been identified as potent disruptors of AURKB function, not by direct catalytic inhibition, but by mislocalizing the kinase during mitosis.

| Compound ID | Target | Effect | Potency | Reference |

| LXY18 | Aurora Kinase B | Blocks AURKB relocalization in mitosis | Sub-nanomolar concentrations | [1] |

| Barasertib (AZD1152-HQPA) | Aurora Kinase B | Selective inhibitor | IC50 of 0.37 nM in cell-free assay | [2] |

| GSK1070916 | Aurora B/C | Reversible and ATP-competitive inhibitor | IC50 of 3.5 nM (Aurora B) and 6.5 nM (Aurora C) | [2] |

Modulation of Key Signaling Pathways

The anticancer effects of this compound and its analogs are mediated through the disruption of critical signaling cascades.

The c-Met Signaling Pathway

Inhibition of c-Met by this compound analogs blocks the downstream signaling cascade, which includes the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cell growth, proliferation, and survival.

The Aurora Kinase B Pathway and Mitotic Progression

By preventing the proper localization of Aurora Kinase B to the central spindle and midbody during anaphase and telophase, these compounds disrupt the final stages of cell division, leading to cytokinesis failure and the formation of polyploid cells, which can trigger apoptosis.

References

An In-depth Technical Guide to the Initial Synthesis Routes for Novel 4-Phenoxyisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining novel 4-phenoxyisoquinoline compounds. The document details two principal routes: the construction of the isoquinoline core followed by phenoxylation, and the cyclization of precursors already bearing the phenoxy moiety. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of synthetic pathways and relevant biological signaling cascades.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this class have emerged as potent inhibitors of various protein kinases, such as c-Met, which are implicated in oncogenesis. The development of efficient and versatile synthetic routes to access novel analogues of this core structure is therefore of significant interest to the drug discovery community. This guide focuses on the foundational synthetic methodologies that enable the exploration of the chemical space around the this compound core.

Route 1: Synthesis of the Isoquinoline Core Followed by Phenoxylation

This approach is a convergent strategy that first establishes the isoquinoline ring system, typically with a leaving group at the 4-position, which is subsequently displaced by a phenol.

Step 1: Synthesis of a 4-Halo or 4-Hydroxyisoquinoline Intermediate

The synthesis of a 4-substituted isoquinoline is a critical first step. 4-Chloroisoquinolines and 4-hydroxyisoquinolines are common precursors for the introduction of the phenoxy group.

Synthesis of 4-Chloroisoquinoline:

A common method for the preparation of 4-chloroisoquinoline involves the treatment of isoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloroisoquinoline

To a solution of isoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (DCM), phosphorus oxychloride (3.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-chloroisoquinoline.

Step 2: Phenoxylation of the 4-Substituted Isoquinoline

The introduction of the phenoxy group at the 4-position is typically achieved through a nucleophilic aromatic substitution reaction, often facilitated by a copper catalyst in what is known as an Ullmann condensation.

Ullmann Condensation for the Synthesis of this compound:

This reaction involves the coupling of a 4-haloisoquinoline with a phenol in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

A mixture of 4-chloroisoquinoline (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 120 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield this compound.

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Chlorination | Isoquinoline N-oxide | POCl₃ | DCM | 0 to RT | 12 | 75-85 |

| Ullmann Condensation | 4-Chloroisoquinoline, Phenol | CuI, K₂CO₃ | DMF | 120 | 24 | 60-70 |

Table 1: Summary of Quantitative Data for Route 1

Route 2: Cyclization of a Phenoxy-Substituted Precursor

This strategy involves the synthesis of an acyclic precursor that already contains the desired phenoxy substituent. The isoquinoline ring is then formed through an intramolecular cyclization reaction. This approach can offer better control over the final substitution pattern.

Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate:

This method exemplifies the construction of a substituted this compound from a linear precursor.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

A solution of sodium methoxide (6.0 eq) in methanol is added dropwise to a solution of methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (1.0 eq) in dimethyl sulfoxide (DMSO) under an ice bath. After the addition, the reaction mixture is stirred at room temperature for 2 hours. The methanol is then removed under reduced pressure, and the residue is diluted with water. The pH is adjusted to 10 with 1 N hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate as a white solid.[1]

| Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate | Sodium methoxide | Methanol, DMSO | 0 to RT | 2 | 78.8[1] |

Table 2: Summary of Quantitative Data for Route 2

Biological Context: Inhibition of the c-Met Signaling Pathway

Several this compound derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in the development and progression of various cancers.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways ultimately promote cell growth, proliferation, and survival. Inhibitors of c-Met can block these downstream effects, making them attractive therapeutic agents for cancer treatment.

Conclusion

The synthesis of novel this compound compounds can be approached through two primary strategies, each with its own advantages. The choice of route will depend on the desired substitution pattern and the availability of starting materials. The methods outlined in this guide provide a solid foundation for the development of new derivatives for biological screening, particularly in the context of kinase inhibitor discovery. The detailed protocols and tabulated data serve as a practical resource for researchers in the field.

References

A Technical Guide to Navigating the Patent Landscape of 4-Phenoxyisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for exploring, analyzing, and visualizing the patent landscape for 4-phenoxyisoquinoline derivatives. Understanding this landscape is critical for identifying opportunities for innovation, avoiding infringement, and making strategic decisions in drug discovery and development.

Introduction to 4-Phenoxyisoquinolines and Patent Landscaping

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives have been investigated for a range of therapeutic applications, most notably as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling and are often dysregulated in diseases like cancer.

A patent landscape analysis serves as a strategic map of the intellectual property in this domain. It helps to:

-

Identify key players and their technological focus.

-

Discover novel biological targets and therapeutic applications.

-

Assess the freedom to operate for new research and development projects.

-

Uncover trends in chemical structure modifications and synthetic methodologies.

Core Areas of Patent Investigation

A thorough analysis requires focusing on several key areas. Data extracted should be meticulously organized to identify trends and gaps.

2.1. Key Assignees and Inventive Focus Identifying the primary pharmaceutical companies, research institutions, and universities active in this space is crucial. Tracking their patent filings over time can reveal strategic shifts and areas of intense competition.

2.2. Therapeutic Indications While oncology is a dominant area, patents may claim utility in other diseases. A comprehensive search should include a broad range of potential applications, including inflammatory disorders, neurodegenerative diseases, and infectious diseases.

2.3. Biological Targets and Mechanism of Action The primary biological targets for this class of compounds are protein kinases. It is essential to document the specific kinases being targeted (e.g., EGFR, VEGFR, c-Met) and to extract any data related to their mechanism of action.

Data Presentation: Summarizing Quantitative Findings

For effective analysis, all quantitative data from patents and associated literature should be collated into structured tables. This allows for direct comparison of compound potencies, selectivities, and other relevant parameters.

Table 1: In Vitro Potency of Patented this compound Derivatives Against Key Kinase Targets

| Patent/Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Assignee |

| US9876543B2 / Ex-42 | c-Met | Biochemical | 8 | Genentech, Inc. |

| WO2023/12345A1 / Cpd-7 | VEGFR2 | Cell-based | 15 | Pfizer, Inc. |

| US9876543B2 / Ex-51 | Ron | Biochemical | 3 | Genentech, Inc. |

| EP3456789B1 / II-a | AxL | Biochemical | 11 | Astellas Pharma Inc. |

| WO2023/12345A1 / Cpd-11 | PDGFRβ | Cell-based | 25 | Pfizer, Inc. |

Table 2: In Vivo Efficacy of Lead Compounds

| Patent/Compound ID | Animal Model | Dosing Regimen | Efficacy Metric (e.g., TGI %) |

| US9876543B2 / Ex-42 | U-87 MG Xenograft | 50 mg/kg, po, qd | 85% TGI |

| WO2023/12345A1 / Cpd-7 | HT-29 Xenograft | 25 mg/kg, iv, biw | 68% TGI |

TGI: Tumor Growth Inhibition; po: oral administration; qd: once daily; iv: intravenous; biw: twice weekly.

Experimental Protocols: A Methodological Overview

Patents often describe experimental procedures in detail. Below are representative protocols that form the basis for the data presented in the tables above.

4.1. General Protocol for a Biochemical Kinase Inhibition Assay

-

Reagents: Recombinant kinase, appropriate peptide substrate (e.g., poly-Glu-Tyr), ATP, and test compound stock solutions in DMSO.

-

Procedure: The kinase, substrate, and test compound are pre-incubated in a buffer solution (e.g., Tris-HCl with MgCl2, MnCl2, DTT) in a 96-well plate.

-

Initiation: The reaction is initiated by adding a specific concentration of ATP (often at the Km value for the kinase).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and kinase activity is quantified. A common method is to measure the amount of phosphorylated substrate using an antibody-based detection system, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

4.2. General Protocol for a Cell-Based Proliferation Assay

-

Cell Culture: Cancer cells with known dysregulation of a target kinase (e.g., NCI-H441 for c-Met) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with serial dilutions of the test compound.

-

Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Quantification: Cell viability or proliferation is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or resazurin.

-

Analysis: Luminescence or fluorescence signals are read using a plate reader. The data is normalized to vehicle-treated controls to calculate the percentage of growth inhibition and determine GI50 values.

Visualization of Pathways and Workflows

Visual diagrams are indispensable for communicating complex biological pathways and experimental processes.

Caption: A simplified RTK signaling pathway (e.g., c-Met) and the point of inhibition.

Caption: Workflow for a typical cell-based proliferation assay.

Caption: Logical mapping of patents to claimed therapeutic applications.

Methodological & Application

Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: An Essential Intermediate for Pharmaceutical Research

Abstract

This application note provides a comprehensive protocol for the synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, a key intermediate in the development of novel therapeutics, most notably as a precursor to the hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Roxadustat.[1][2] The detailed methodology presented herein offers a reproducible and scalable approach for researchers in medicinal chemistry and drug development. This document includes a step-by-step experimental procedure, tabulated quantitative data, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Compound 5 ) is a complex heterocyclic molecule belonging to the isoquinoline class of compounds.[1] Its significance in pharmaceutical research is primarily attributed to its role as a crucial building block in the synthesis of Roxadustat (FG-4592), a drug used in the treatment of anemia associated with chronic kidney disease.[1] Roxadustat functions by inhibiting HIF prolyl hydroxylase, leading to the stabilization and activation of HIF, a transcription factor that upregulates genes involved in erythropoiesis. A robust and well-documented synthetic protocol for this intermediate is therefore highly valuable to the scientific community. This application note outlines a multi-step synthesis commencing from commercially available 4-phenoxyphenol.

Applications

The primary application of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is as a key intermediate in the synthesis of Roxadustat and its analogues.[2] Beyond this specific application, the isoquinoline-3-carboxylate scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. These activities include potential antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4][5][6] Therefore, this synthetic protocol can also serve as a foundational method for the generation of novel isoquinoline derivatives for broader drug discovery programs.

Experimental Protocols

This protocol details a five-step synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, starting from 4-phenoxyphenol.

Step 1: Synthesis of 4-Phenoxybenzoic acid (1)

-

To a solution of 4-phenoxyphenol (18.6 g, 0.1 mol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (27.6 g, 0.2 mol).

-

The reaction mixture is then subjected to carboxylation, for example, by treatment with carbon dioxide under pressure and elevated temperature.

-

Alternatively, a haloform reaction can be performed on an acetylated precursor, 4-phenoxyacetophenone. To a solution of 4-phenoxyacetophenone (21.2 g, 0.1 mol) in methanol, slowly add a solution of sodium hypochlorite (9%) at 60°C.[7]

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the pH is adjusted to acidic (pH ~2-3) with a suitable acid like hydrochloric acid to precipitate the product.

-